N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a fluorine atom, and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and 4,7-dimethoxybenzaldehyde, under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Attachment of the pyridin-4-ylmethyl group: This step involves the nucleophilic substitution reaction between the benzo[d]thiazole derivative and pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate.
Formation of the benzamide: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methyl group instead of a fluorine atom.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methyl group at a different position.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a methoxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLVXXYLMVCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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